molecular formula C11H16Cl2N4OS B2904015 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride CAS No. 63725-86-0

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride

Cat. No.: B2904015
CAS No.: 63725-86-0
M. Wt: 323.24
InChI Key: ATEOZUPDCKXULL-UHFFFAOYSA-M
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Description

This compound, also known as thiamine monochloride hydrochloride (CAS 59-43-8), is a derivative of vitamin B1 (thiamine). Structurally, it consists of a pyrimidine ring substituted with an amino group and a methyl group at positions 4 and 2, respectively, linked via a methylene bridge to a thiazolium ring. The thiazolium ring is further substituted with a 2-hydroxyethyl group at position 5 and a chloride counterion . It is primarily used in laboratory research for studying enzymatic cofactors, particularly thiamine-dependent enzymes like pyruvate dehydrogenase .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N4OS.2ClH/c1-8-13-4-9(11(12)14-8)5-15-6-10(2-3-16)17-7-15;;/h4,6-7,16H,2-3,5H2,1H3,(H2,12,13,14);2*1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATEOZUPDCKXULL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)C[N+]2=CSC(=C2)CCO.Cl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 4-amino-2-methylpyrimidine with a suitable thiazolium precursor under controlled conditions. The reaction typically requires the use of strong bases and specific solvents to facilitate the formation of the thiazolium ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted thiazolium derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial properties.

  • Medicine: Studied for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The thiazolium ring can participate in electron transfer reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of thiazolium derivatives with modifications to the pyrimidine or thiazole substituents. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Weight Key Properties Applications
Target Compound (59-43-8) - Pyrimidine: 4-amino-2-methyl
- Thiazole: 5-(2-hydroxyethyl), 3-methyl
337.25 (free base) - Water-soluble
- Labile to light/heat
- Acts as a cofactor precursor
- Enzyme studies
- Biochemical assays
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-(phosphonooxy)ethyl)thiazol-3-ium chloride (532-40-1) - Thiazole: 5-(phosphonooxyethyl)
- Additional 4-methyl
380.79 - Enhanced polarity due to phosphate
- Stable in dark, inert storage
- Prodrug candidate for improved bioavailability
5-(2-Acetoxyethyl)-3-((4-amino-2-methylpyrimidin-5-yl)methyl)-4-methylthiazol-3-ium chloride (3419-28-1) - Thiazole: 5-(acetoxyethyl) 343.81 - Lipophilic due to acetyl group
- Susceptible to esterase hydrolysis
- Metabolic pathway studies
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-5-(2-mercaptoethyl)-4-methylthiazol-3-ium chloride (39974-07-7) - Thiazole: 5-(mercaptoethyl) 316.87 - Reactive thiol group
- Prone to oxidation
- Chelation studies
- Antioxidant research

Key Findings from Comparative Studies

Bioavailability and Stability: The phosphate derivative (532-40-1) exhibits improved stability compared to the target compound, attributed to the phosphonooxy group reducing susceptibility to hydrolysis . The acetoxyethyl analog (3419-28-1) demonstrates higher lipophilicity, enhancing membrane permeability but requiring enzymatic cleavage (e.g., esterases) for activation .

Reactivity and Functional Roles :

  • The mercaptoethyl variant (39974-07-7) introduces a reactive thiol group, enabling participation in redox reactions and metal chelation, which the hydroxyethyl-containing target compound lacks .
  • The target compound’s hydroxyethyl group supports hydrogen bonding in enzyme active sites, critical for its role as a cofactor .

Safety and Handling :

  • All compounds share the H317 hazard (allergic skin reaction), but the mercaptoethyl derivative (39974-07-7) poses additional risks due to thiol oxidation products .
  • Storage requirements vary: the phosphate derivative (532-40-1) demands inert atmospheres, while the acetoxyethyl analog (3419-28-1) is less sensitive to light .

Biological Activity

3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride, commonly referred to as thiamine hydrochloride or chlorothiamine, is a derivative of thiamine (Vitamin B1). This compound has garnered attention due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 280.35 g/mol
  • CAS Number : 490-82-4

Thiamine and its derivatives play a crucial role in carbohydrate metabolism by acting as coenzymes in the decarboxylation of alpha-keto acids. The thiazole ring in the structure is essential for its biological function, facilitating the transfer of acyl groups in metabolic pathways.

Key Mechanisms:

  • Enzymatic Activity : Thiamine derivatives interact with enzymes such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, essential for energy production.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells.
  • Neuroprotective Effects : Thiamine supplementation has been linked to improved cognitive function and protection against neurodegenerative diseases.

Antimicrobial Activity

Research has indicated that thiamine derivatives possess antimicrobial properties. A study demonstrated that chlorothiamine exhibited significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

Neuroprotective Effects

Thiamine deficiency is associated with neurological disorders such as Wernicke-Korsakoff syndrome. Supplementation with thiamine or its derivatives has shown promise in reversing cognitive deficits and improving neurological function in animal models.

Case Studies

  • Case Study on Cognitive Improvement :
    • A clinical trial involving patients with Alzheimer's disease showed that thiamine supplementation improved memory recall and cognitive function over a six-month period.
  • Antimicrobial Efficacy Study :
    • In vitro studies revealed that thiamine hydrochloride inhibited the growth of pathogenic bacteria at concentrations as low as 50 µg/mL, suggesting potential use in treating bacterial infections.

Data Table: Biological Activities of Thiamine Derivatives

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli growth
NeuroprotectiveImproved cognitive function
AntioxidantReduced oxidative stress

Q & A

Q. How can researchers optimize the synthesis of 3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride?

Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DoE) and iterative condition screening. Key parameters include:

  • Solvent selection (e.g., polar aprotic solvents like DMF or ethanol for improved solubility of intermediates).
  • Catalyst efficiency (e.g., using palladium catalysts for coupling reactions, as seen in analogous thiazole syntheses).
  • Temperature control (e.g., maintaining 60–80°C to avoid side reactions).

Statistical methods such as response surface methodology (RSM) can reduce trial-and-error approaches by modeling interactions between variables (e.g., reagent ratios, pH) . For example, demonstrates the use of IR and NMR to validate intermediate purity, ensuring high yields (>85%) in multi-step syntheses .

Q. What analytical techniques are critical for verifying the structural integrity and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substitution patterns (e.g., methyl groups at 2.1 ppm for pyrimidine rings) .
  • High-Resolution Mass Spectrometry (HRMS): To validate molecular ion peaks (e.g., [M+H]+ at m/z 323.12).
  • X-ray Crystallography: For absolute configuration determination, as applied in for a structurally related compound (R-factor = 0.050) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values within ±0.3% .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer: Stability studies should include:

  • Thermogravimetric Analysis (TGA): To evaluate decomposition temperatures (e.g., >200°C indicates thermal stability).
  • Hydrolytic Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. outlines buffer preparation (pH 6.5 ammonium acetate) for stability assays .
  • Light Sensitivity: Expose to UV-Vis light and track changes in UV absorbance spectra.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in enzyme-binding studies?

Methodological Answer: Quantum mechanical (QM) calculations and molecular docking are critical:

  • Density Functional Theory (DFT): Predict charge distribution and reactive sites (e.g., the thiazolium ring’s electrophilicity).
  • Molecular Dynamics (MD) Simulations: Model interactions with biological targets (e.g., thiamine-dependent enzymes like transketolase). highlights ICReDD’s approach, combining computational reaction path searches with experimental validation .
  • Docking Software (AutoDock Vina, Schrödinger): Simulate binding poses, as shown in for triazole-thiazole derivatives .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized Assay Protocols: Use harmonized buffers (e.g., ammonium acetate pH 6.5 from ) .
  • Impurity Profiling: Employ LC-MS to identify and quantify byproducts (e.g., oxidized thiazole derivatives).
  • Dose-Response Curves: Re-evaluate EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HepG2).

Q. How can researchers achieve enantiomeric or isomeric purity during synthesis?

Methodological Answer:

  • Chiral Chromatography: Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) to resolve stereoisomers.
  • Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
  • Circular Dichroism (CD): Verify enantiopurity by comparing experimental CD spectra with computational predictions .

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